
Pyridomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡啶霉素是一种具有强效抗分枝杆菌活性的天然产物,专门针对结核分枝杆菌。它是一种由链霉菌属吡啶霉素菌产生的环状二肽。 吡啶霉素因其能够抑制 InhA 烯酰还原酶而引起了广泛关注,InhA 烯酰还原酶是分枝杆菌细胞壁中必需成分分枝酸生物合成中的关键酶 .
准备方法
合成路线和反应条件: 吡啶霉素通过混合非核糖体肽合成酶 (NRPS) 和聚酮合成酶 (PKS) 系统生物合成。吡啶霉素的环状结构由 NRPS-PKS 混合系统 (PyrE-F-G) 生成。 生物合成包括各种氨基酸和酮酸的掺入,然后进行环化和修饰步骤 .
工业生产方法: 吡啶霉素的工业生产通常采用链霉菌属吡啶霉素菌发酵工艺。 优化发酵条件,如营养成分、pH 值、温度和通气,对于最大限度地提高吡啶霉素的产量至关重要 .
化学反应分析
反应类型: 吡啶霉素经历各种化学反应,包括氧化、还原和取代。 吡啶霉素核心系统中的烯醇酸部分是一个重要的药效团,C-10 羟基的天然构型有助于其生物活性 .
常用试剂和条件: 用于吡啶霉素合成和修饰的常用试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和所涉及的官能团 .
主要产物: 吡啶霉素反应形成的主要产物包括烯醇酸部分和 C-10 羟基发生修饰的各种类似物。 这些类似物因其潜在的增强生物活性和降低毒性而受到研究 .
科学研究应用
Antimycobacterial Activity
Pyridomycin is recognized for its potent antimycobacterial properties. It specifically inhibits the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, which is a critical target for tuberculosis treatment. The minimal inhibitory concentration (MIC) of this compound against M. tuberculosis has been reported at 0.3 μg/mL, indicating its strong efficacy in inhibiting bacterial growth .
Drug Development Potential
The unique mechanism by which this compound inhibits InhA makes it a promising candidate for drug development. Its structural diversity allows for bioengineering efforts aimed at creating novel derivatives with enhanced efficacy and reduced toxicity .
Case Studies
- Bioengineering Derivatives : Research has indicated that specific genes, such as pyr2, play a crucial role in the biosynthesis of this compound. Manipulating these genes could lead to the development of new analogs with improved pharmacological profiles .
- Comparative Studies : Studies comparing this compound with other antitubercular agents have shown that it can effectively target resistant strains of M. tuberculosis, highlighting its potential in overcoming drug resistance issues .
Broader Applications in Pharmacology
Beyond its use against tuberculosis, this compound has been explored for its broader pharmacological applications:
- Cancer Therapy : In silico studies have predicted interactions between this compound and various cancer targets, suggesting potential applications in oncology .
- Antibiotic Synergy : this compound has been investigated for synergistic effects when used in combination with other antibiotics, potentially enhancing treatment outcomes for bacterial infections .
Summary Table of this compound Applications
作用机制
吡啶霉素通过抑制结核分枝杆菌的 InhA 烯酰还原酶发挥作用。它作为 InhA 的 NADH 结合位点的竞争性抑制剂,从而阻断分枝酸的合成,分枝酸是分枝杆菌细胞壁完整性的必需成分。 这种抑制导致分枝杆菌细胞死亡 .
相似化合物的比较
吡啶霉素独特之处在于它能够抑制 InhA 的 NADH 辅因子和脂质底物结合口袋。 这种双重抑制机制使其有别于其他 InhA 抑制剂,如异烟肼和乙硫酰胺,它们主要针对脂质结合位点 .
类似化合物:
- 异烟肼
- 乙硫酰胺
- 烷基二苯醚
- 吡咯烷羧酰胺
- 2-氨基-1,3,4-噻二唑衍生物
吡啶霉素独特的结合模式以及其对耐药性结核分枝杆菌菌株的有效性突出了它作为抗结核斗争中宝贵治疗剂的潜力。
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of pyridomycin against Mycobacterium tuberculosis?
this compound inhibits the NADH-dependent enoyl-[acyl-carrier-protein] reductase (InhA), a key enzyme in mycolic acid biosynthesis. It binds competitively to the NADH-binding site of InhA, disrupting lipid membrane synthesis. Structural studies (X-ray crystallography) confirm this interaction, distinguishing it from isoniazid, which targets the same enzyme but via a pro-drug mechanism .
Q. How can researchers validate this compound's spectrum of activity against mycobacteria?
The resazurin reduction microplate assay (REMA) is used to determine minimum inhibitory concentrations (MICs). This compound shows MIC values of 0.31–0.63 mg/mL for M. tuberculosis H37Rv and 0.62–1.25 mg/mL for M. smegmatis, with no activity against non-mycobacterial species (MIC >100 mg/mL). Cross-validation with genetic knockout strains (e.g., inhA mutants) confirms specificity .
Q. What methodologies are effective for purifying this compound from microbial sources?
this compound is optimally purified from Dactylosporangium fulvum (NRRL B-16292) via fermentation, yielding 20–40 mg/L at >99% purity. Strain selection is critical, as mixed populations in Streptomyces pyridomyceticus cultures reduce yields. NMR and HPLC-MS are used for quality control .
Advanced Research Questions
Q. How do resistance mutations in inhA affect this compound efficacy, and how can this inform drug design?
Resistance arises from the D148G mutation in InhA, which reduces NADH binding affinity (Km increases 14-fold). Structural analysis reveals a 90° rotation of F149 in the mutant, destabilizing this compound’s binding. However, this mutation does not confer cross-resistance to isoniazid, as the INH-NAD adduct retains activity. This highlights this compound’s potential against isoniazid-resistant strains .
Q. What experimental approaches reconcile discrepancies in reported MIC values for this compound?
Variations in MICs (e.g., 0.39 µg/mL vs. 0.31–0.63 mg/mL) arise from differences in assay conditions (e.g., bacterial growth phase, media composition). Standardizing protocols, such as using logarithmic-phase cultures in Middlebrook 7H9 broth, and cross-referencing with genetic validation (e.g., inhA overexpression) can mitigate variability .
Q. How can structural insights into this compound-InhA interactions guide analog synthesis?
X-ray crystallography shows this compound occupies both NADH and substrate-binding sites of InhA, leveraging its complex stereochemistry. Rational drug design focuses on stabilizing the molecule (e.g., replacing labile ester bonds) while retaining dual-site binding. Synthetic analogs with improved pharmacokinetics (e.g., ETH Zürich’s derivatives) are under evaluation .
Q. What strategies optimize this compound production in engineered microbial strains?
Disrupting competing biosynthetic pathways (e.g., pyrA knockout in D. fulvum DF100) redirects metabolic flux toward this compound. Fermentation optimization (e.g., carbon source modulation, pH control) and heterologous expression in Streptomyces hosts (e.g., using the 42.5-kb pyr gene cluster) enhance yields .
Q. Key Research Challenges
- Target Validation: Combine whole-genome sequencing of resistant mutants with biochemical assays (e.g., enzyme inhibition kinetics) to confirm InhA as the primary target .
- Assay Design: Use macrophage infection models (e.g., THP1-derived macrophages) to evaluate intracellular efficacy, addressing discrepancies in latency models .
- Synthetic Complexity: Prioritize modular synthesis routes for this compound analogs to enable structure-activity relationship (SAR) studies .
属性
分子式 |
C27H32N4O8 |
---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |
InChI 键 |
WHIKSLGSXKIHCA-QJJXMMRLSA-N |
SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
手性 SMILES |
CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |
规范 SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
同义词 |
pyridomycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。